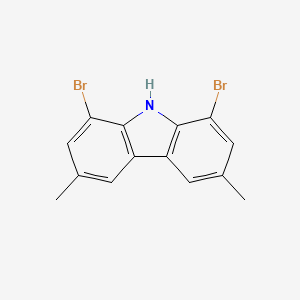
(2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate: is an organic compound characterized by its unique structure, which includes a methoxy group, a furan ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the furan ring, converting it into a tetrahydrofuran derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, replacing the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(3-Hydroxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate
- (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl propionate
- (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl butyrate
Uniqueness
What sets (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate apart from similar compounds is its specific combination of functional groups
Properties
CAS No. |
628302-61-4 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
[(2S)-1-(3-methoxy-5-oxo-2H-furan-2-yl)butan-2-yl] acetate |
InChI |
InChI=1S/C11H16O5/c1-4-8(15-7(2)12)5-10-9(14-3)6-11(13)16-10/h6,8,10H,4-5H2,1-3H3/t8-,10?/m0/s1 |
InChI Key |
YNPMOSNJVAOCQA-PEHGTWAWSA-N |
Isomeric SMILES |
CC[C@@H](CC1C(=CC(=O)O1)OC)OC(=O)C |
Canonical SMILES |
CCC(CC1C(=CC(=O)O1)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


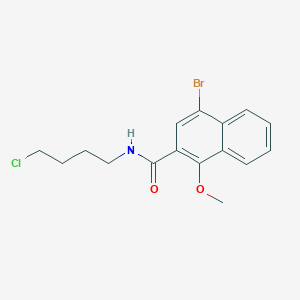

![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
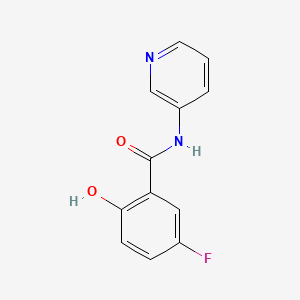
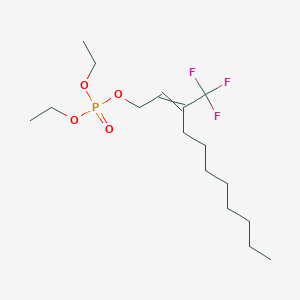
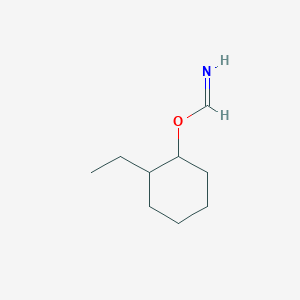

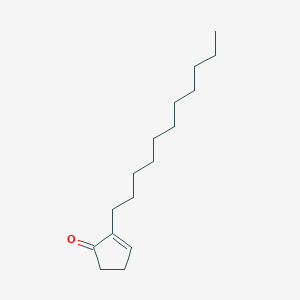
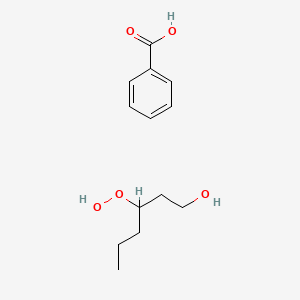
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)

